1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethylsulfonyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one typically involves multiple steps. One common method starts with the bromination of a phenyl group, followed by chlorination and the introduction of an ethylsulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propan-1-one: A simpler analog without the chlorine and ethylsulfonyl groups.
2-Chloro-1-(4-bromophenyl)ethanone: Lacks the ethylsulfonyl group.
1-(4-Bromophenyl)-2-chloropropan-1-one: Does not have the ethylsulfonyl group.
Uniqueness
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one is unique due to the presence of both chlorine and ethylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12BrClO3S |
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Molecular Weight |
339.63 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-chloro-2-ethylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H12BrClO3S/c1-3-17(15,16)11(2,13)10(14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
SIJUHPIOKJKANT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)(C(=O)C1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
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